Cas no 672324-91-3 (4-(5-Oxazolyl)benzylamine)

4-(5-Oxazolyl)benzylamine 化学的及び物理的性質
名前と識別子
-
- (4-(Oxazol-5-yl)phenyl)methanamine
- 1-[4-(1,3-Oxazol-5-yl)phenyl]methanamine
- 4-(5-oxazolyl)Benzenemethanamine
- 4-(5-OXAZOLYL)BENZYLAMINE
- 4-oxazol-5-yl-benzenesulfonyl chloride
- TS-02405
- A867315
- KDGPGIRXRWYDQE-UHFFFAOYSA-N
- SCHEMBL2781028
- FT-0712099
- SY012412
- EN300-249652
- AKOS006295298
- XBB32491
- MFCD06213310
- CS-0454787
- [4-(1,3-oxazol-5-yl)phenyl]methanamine
- CHEMBL3108873
- 672324-91-3
- DB-073854
- 4-(5-Oxazolyl)benzylamine
-
- MDL: MFCD06213310
- インチ: InChI=1S/C10H10N2O/c11-5-8-1-3-9(4-2-8)10-6-12-7-13-10/h1-4,6-7H,5,11H2
- InChIKey: KDGPGIRXRWYDQE-UHFFFAOYSA-N
- SMILES: C1=C(C=CC(=C1)C2=CN=CO2)CN
計算された属性
- 精确分子量: 174.07900
- 同位素质量: 174.079312947g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 155
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52Ų
- XLogP3: 0.9
じっけんとくせい
- 密度みつど: 1.2±0.1 g/cm3
- Boiling Point: 331.3℃ at 760 mmHg
- フラッシュポイント: 154.2±24.6 °C
- PSA: 52.05000
- LogP: 2.50060
- じょうきあつ: 0.0±0.7 mmHg at 25°C
4-(5-Oxazolyl)benzylamine Security Information
- Signal Word:warning
- 危害声明: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-(5-Oxazolyl)benzylamine 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
4-(5-Oxazolyl)benzylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM190665-1g |
4-(5-Oxazolyl)benzylamine |
672324-91-3 | 97% | 1g |
$449 | 2021-08-05 | |
Enamine | EN300-249652-2.5g |
[4-(1,3-oxazol-5-yl)phenyl]methanamine |
672324-91-3 | 95% | 2.5g |
$732.0 | 2024-06-19 | |
Apollo Scientific | OR965662-250mg |
4-(5-Oxazolyl)benzylamine |
672324-91-3 | 95% | 250mg |
£150.00 | 2025-02-21 | |
eNovation Chemicals LLC | K48581-1g |
4-(5-Oxazolyl)benzylamine |
672324-91-3 | 97% | 1g |
$546 | 2023-09-03 | |
Apollo Scientific | OR965662-100mg |
4-(5-Oxazolyl)benzylamine |
672324-91-3 | 95% | 100mg |
£100.00 | 2025-02-21 | |
Enamine | EN300-249652-0.05g |
[4-(1,3-oxazol-5-yl)phenyl]methanamine |
672324-91-3 | 95% | 0.05g |
$302.0 | 2024-06-19 | |
Enamine | EN300-249652-0.1g |
[4-(1,3-oxazol-5-yl)phenyl]methanamine |
672324-91-3 | 95% | 0.1g |
$317.0 | 2024-06-19 | |
Enamine | EN300-249652-0.5g |
[4-(1,3-oxazol-5-yl)phenyl]methanamine |
672324-91-3 | 95% | 0.5g |
$345.0 | 2024-06-19 | |
Enamine | EN300-249652-5.0g |
[4-(1,3-oxazol-5-yl)phenyl]methanamine |
672324-91-3 | 95% | 5.0g |
$1352.0 | 2024-06-19 | |
Enamine | EN300-249652-1g |
[4-(1,3-oxazol-5-yl)phenyl]methanamine |
672324-91-3 | 1g |
$360.0 | 2023-09-15 |
4-(5-Oxazolyl)benzylamine 関連文献
-
Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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6. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
4-(5-Oxazolyl)benzylamineに関する追加情報
Professional Introduction to 4-(5-Oxazolyl)benzylamine (CAS No: 672324-91-3)
4-(5-Oxazolyl)benzylamine, identified by its Chemical Abstracts Service (CAS) number 672324-91-3, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of oxazole derivatives, which have garnered considerable attention due to their diverse biological activities and potential applications in drug development. The structural motif of 4-(5-Oxazolyl)benzylamine combines the benzylamine moiety with an oxazole ring, creating a versatile scaffold that can be further modified for various pharmacological purposes.
The< strong>4-(5-Oxazolyl)benzylamine molecule exhibits unique chemical properties that make it valuable in synthetic chemistry. The presence of the oxazole ring imparts electron-deficient characteristics, while the benzylamine group contributes to basicity and nucleophilicity. These features are particularly useful in designing molecules that interact with biological targets such as enzymes and receptors. The compound's ability to participate in various chemical reactions, including nucleophilic substitutions and condensations, makes it a valuable intermediate in the synthesis of more complex pharmaceutical agents.
In recent years, there has been growing interest in oxazole derivatives due to their broad spectrum of biological activities. Studies have demonstrated that compounds containing the oxazole scaffold exhibit properties such as antimicrobial, anti-inflammatory, and anticancer effects. The< strong>4-(5-Oxazolyl)benzylamine derivative, in particular, has shown promise in preliminary investigations as a potential lead compound for further drug development. Its structural features allow for modifications that can enhance its binding affinity and selectivity towards specific biological targets.
One of the most compelling aspects of 4-(5-Oxazolyl)benzylamine is its potential application in the design of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are frequently implicated in various diseases, including cancer. By incorporating the oxazole ring into a benzylamine framework, researchers can create molecules that selectively inhibit specific kinases without affecting others. This specificity is essential for developing effective therapeutics with minimal side effects. Recent studies have highlighted the importance of oxazole derivatives in modulating kinase activity, making 4-(5-Oxazolyl)benzylamine a promising candidate for further exploration.
The synthesis of 4-(5-Oxazolyl)benzylamine involves multi-step organic transformations that require careful optimization to achieve high yields and purity. Common synthetic routes include the condensation of 2-amino-5-oxazolecarboxylic acid with benzaldehyde derivatives, followed by functional group modifications. Advances in synthetic methodologies have enabled more efficient and scalable production processes, which are crucial for industrial applications. The ability to produce< strong> 4-(5-Oxazolyl)benzylamine reliably and cost-effectively is essential for its integration into pharmaceutical pipelines.
In addition to its potential as a kinase inhibitor, 4-(5-Oxazolyl)benzylamine has shown promise in other therapeutic areas. For instance, its structural similarity to known antimicrobial agents suggests that it could be developed into novel antibiotics or antifungal drugs. The oxazole ring's ability to interact with bacterial enzymes has been exploited in several drug designs aimed at combating resistant strains of pathogens. Furthermore, the benzylamine group can be modified to enhance solubility and bioavailability, making< strong > 4-(5-Oxazolyl)benzylamine a versatile building block for various therapeutic applications.
The pharmacological evaluation of< strong > 4-(5-Oxazolyl)benzylamine has revealed several interesting properties. In vitro studies have demonstrated its ability to inhibit the growth of certain cancer cell lines by disrupting key signaling pathways. Additionally, it has shown activity against inflammatory cytokines, suggesting potential benefits in treating autoimmune diseases. These findings underscore the compound's broad therapeutic potential and justify further preclinical and clinical investigations.
The development of novel pharmaceuticals relies heavily on innovative synthetic strategies and interdisciplinary collaboration between chemists, biologists, and pharmacologists. The< strong > 4-(5-Oxazolyl)benzylamine derivative exemplifies how structurally diverse compounds can serve as valuable starting points for drug discovery efforts. By leveraging the unique properties of oxazole derivatives, researchers can design molecules with tailored biological activities that address unmet medical needs.
In conclusion, 4-(5-Oxazolyl)benzylamine (CAS No: 672324-91-3) is a multifaceted compound with significant potential in pharmaceutical research and development. Its structural features enable diverse modifications, making it a valuable intermediate for synthesizing biologically active molecules. Recent studies highlight its promise as a lead compound for kinase inhibitors and other therapeutic agents. As synthetic methodologies continue to evolve, the accessibility of< strong > 4-(5-Oxazolyl)benzylamine will facilitate further exploration of its pharmacological applications.
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